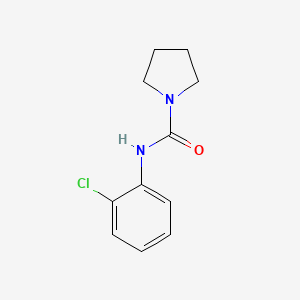
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide, also known as N-(2-methylphenyl)-2-(4-acetamidoanilino)acetamide, is a synthetic compound that belongs to the class of amides. The compound has been extensively studied for its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves its interaction with the active site of proteases. The compound forms a covalent bond with the active site serine residue of the protease, leading to the inhibition of protease activity. The inhibition of protease activity by this compound has been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide have been extensively studied. The compound has been shown to inhibit the activity of various proteases involved in the pathogenesis of various diseases, including cancer and inflammation. The compound has also been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide is its potent inhibitory activity against various proteases. This property makes it an essential tool in the study of protease-mediated processes. However, one of the limitations of this compound is its potential toxicity. The compound has been shown to exhibit cytotoxic effects on various cell lines, limiting its use in some experiments.
Future Directions
There are several future directions for the study of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. One of the directions is the development of more potent and selective protease inhibitors based on the structure of this compound. Another direction is the study of the compound's potential use in the treatment of various diseases, including cancer and inflammation. Additionally, the compound's potential toxicity needs to be further investigated to determine its safety profile for use in scientific research applications.
Conclusion:
2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research applications. The compound's potent inhibitory activity against various proteases makes it an essential tool in the study of protease-mediated processes. However, the compound's potential toxicity limits its use in some experiments. Further studies are needed to determine the compound's safety profile and potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The second step involves the reaction of 4-acetamidoaniline with the 2-methylphenylacetyl chloride to form the desired compound.
Scientific Research Applications
2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been used in various scientific research applications. One of the significant applications of this compound is its use as a protease inhibitor. The compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This property makes it an essential tool in the study of protease-mediated processes.
properties
IUPAC Name |
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-3-4-6-16(12)20-17(22)11-18-14-7-9-15(10-8-14)19-13(2)21/h3-10,18H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIYBZCMJOYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)

![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)

![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)